![molecular formula C44H22Br8N4O12S4 B13351569 4,4',4'',4'''-(2,3,7,8,12,13,17,18-Octabromo-21H,23H-porphine-5,10,15,20-tetrayl)tetrakis[benzenesulfonic acid]](/img/structure/B13351569.png)
4,4',4'',4'''-(2,3,7,8,12,13,17,18-Octabromo-21H,23H-porphine-5,10,15,20-tetrayl)tetrakis[benzenesulfonic acid]
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4,4’,4’‘,4’‘’-(2,3,7,8,12,13,17,18-Octabromo-21H,23H-porphine-5,10,15,20-tetrayl)tetrakis[benzenesulfonic acid]: is a complex organic compound with a molecular formula of C44H22Br8N4O12S4 and a molecular weight of 1566.16 g/mol . This compound is a derivative of porphyrin, a class of organic compounds that play a crucial role in biological systems, such as hemoglobin and chlorophyll.
準備方法
The synthesis of 4,4’,4’‘,4’‘’-(2,3,7,8,12,13,17,18-Octabromo-21H,23H-porphine-5,10,15,20-tetrayl)tetrakis[benzenesulfonic acid] involves multiple steps. One common method includes the bromination of porphyrin derivatives followed by sulfonation . The reaction conditions typically involve the use of bromine and sulfuric acid under controlled temperatures to ensure the selective bromination and sulfonation of the porphyrin ring . Industrial production methods may involve similar steps but on a larger scale with optimized reaction conditions to maximize yield and purity .
化学反応の分析
4,4’,4’‘,4’‘’-(2,3,7,8,12,13,17,18-Octabromo-21H,23H-porphine-5,10,15,20-tetrayl)tetrakis[benzenesulfonic acid]: undergoes various chemical reactions, including:
Substitution: The bromine atoms in the compound can be substituted with other functional groups using nucleophilic substitution reactions.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium, and specific temperature and pressure conditions to facilitate the reactions . The major products formed from these reactions depend on the specific reagents and conditions used but generally include modified porphyrin derivatives .
科学的研究の応用
4,4’,4’‘,4’‘’-(2,3,7,8,12,13,17,18-Octabromo-21H,23H-porphine-5,10,15,20-tetrayl)tetrakis[benzenesulfonic acid]: has a wide range of scientific research applications:
作用機序
The mechanism of action of 4,4’,4’‘,4’‘’-(2,3,7,8,12,13,17,18-Octabromo-21H,23H-porphine-5,10,15,20-tetrayl)tetrakis[benzenesulfonic acid] involves its interaction with molecular targets and pathways in biological systems. The compound can generate reactive oxygen species (ROS) when exposed to light, which can induce cell death in targeted cells . This property is particularly useful in photodynamic therapy for cancer treatment . The molecular targets include cellular components such as DNA, proteins, and lipids, which are damaged by the ROS generated by the compound .
類似化合物との比較
4,4’,4’‘,4’‘’-(2,3,7,8,12,13,17,18-Octabromo-21H,23H-porphine-5,10,15,20-tetrayl)tetrakis[benzenesulfonic acid]: can be compared with other similar compounds, such as:
Tetraphenylporphyrin: This compound is similar in structure but lacks the bromine and sulfonic acid groups, making it less reactive in certain applications.
Tetraphenylporphyrin Tetrasulfonic Acid: This compound has sulfonic acid groups but does not have the bromine atoms, which affects its electronic properties and reactivity.
The uniqueness of 4,4’,4’‘,4’‘’-(2,3,7,8,12,13,17,18-Octabromo-21H,23H-porphine-5,10,15,20-tetrayl)tetrakis[benzenesulfonic acid] lies in its combination of bromine and sulfonic acid groups, which enhance its reactivity and make it suitable for a wide range of applications .
特性
分子式 |
C44H22Br8N4O12S4 |
|---|---|
分子量 |
1566.2 g/mol |
IUPAC名 |
4-[2,3,7,8,12,13,17,18-octabromo-10,15,20-tris(4-sulfophenyl)-21,23-dihydroporphyrin-5-yl]benzenesulfonic acid |
InChI |
InChI=1S/C44H22Br8N4O12S4/c45-29-31(47)39-26(18-3-11-22(12-4-18)70(60,61)62)41-33(49)35(51)43(55-41)28(20-7-15-24(16-8-20)72(66,67)68)44-36(52)34(50)42(56-44)27(19-5-13-23(14-6-19)71(63,64)65)40-32(48)30(46)38(54-40)25(37(29)53-39)17-1-9-21(10-2-17)69(57,58)59/h1-16,53,56H,(H,57,58,59)(H,60,61,62)(H,63,64,65)(H,66,67,68) |
InChIキー |
PCDQXTKVZQZKFE-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=CC=C1C2=C3C(=C(C(=C(C4=NC(=C(C5=C(C(=C(N5)C(=C6C(=C(C2=N6)Br)Br)C7=CC=C(C=C7)S(=O)(=O)O)Br)Br)C8=CC=C(C=C8)S(=O)(=O)O)C(=C4Br)Br)C9=CC=C(C=C9)S(=O)(=O)O)N3)Br)Br)S(=O)(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![Ethyl 4-(9-amino-3-bromo-8-chloro-5,6-dihydro-11H-benzo[5,6]cyclohepta[1,2-b]pyridin-11-ylidene)piperidine-1-carboxylate](/img/structure/B13351489.png)
![N-(1-cyano-1,2-dimethylpropyl)-2-{[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamide](/img/structure/B13351499.png)
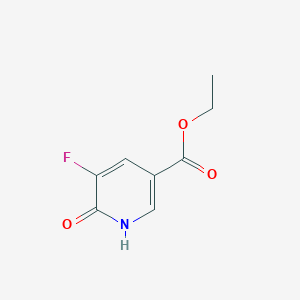
![(1S,6R)-8-Methyl-3,8-diazabicyclo[4.2.0]octane bis(2,2,2-trifluoroacetate)](/img/structure/B13351511.png)
![6-(2,4-Dimethoxyphenyl)-3-[(isopropylsulfanyl)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13351518.png)
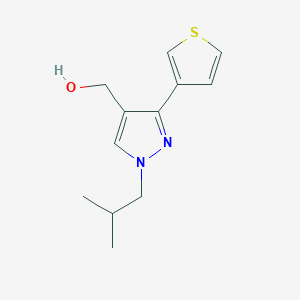
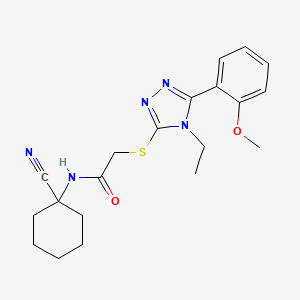
![Benzenesulfonylfluoride, 4-[[2-[(4-nitrophenyl)thio]acetyl]amino]-](/img/structure/B13351542.png)

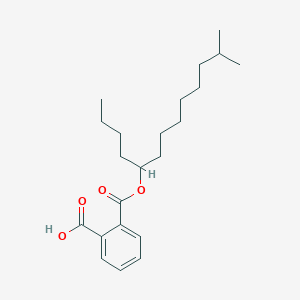
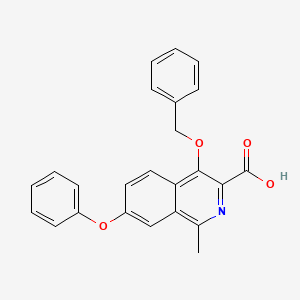

![{[3-(Dimethylsulfamoyl)phenyl]carbamoyl}methyl 2-(methylsulfanyl)pyridine-3-carboxylate](/img/structure/B13351576.png)
